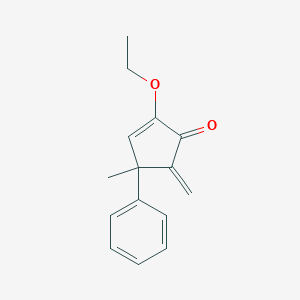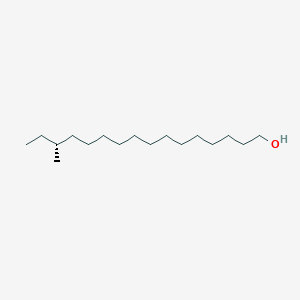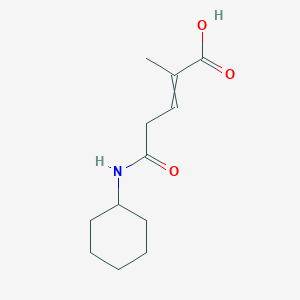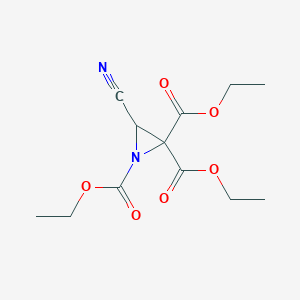
Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- is a complex organic compound with a unique structure that combines a thiourea group with a benzopyran and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- typically involves the reaction of 2,2-dimethyl-2H-1-benzopyran-6-amine with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of oxidative stress and the modulation of signaling pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-(2,6-dimethylphenyl)-: This compound has a similar structure but with additional methyl groups on the phenyl ring.
2,2-Dimethylbenzopyran derivatives: These compounds share the benzopyran core and have been studied for their neuroprotective properties.
Uniqueness
Thiourea, N-(2,2-dimethyl-2H-1-benzopyran-6-yl)-N’-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
896111-42-5 |
|---|---|
Molecular Formula |
C18H18N2OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(2,2-dimethylchromen-6-yl)-3-phenylthiourea |
InChI |
InChI=1S/C18H18N2OS/c1-18(2)11-10-13-12-15(8-9-16(13)21-18)20-17(22)19-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,19,20,22) |
InChI Key |
LRMGHFLCGDSSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)NC(=S)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)


![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)

![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)



![N-Butylpyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B12600386.png)
